Lamtidine

Description

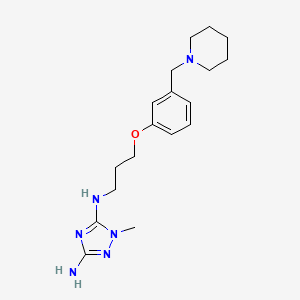

Lamtidine (C₁₈H₂₈N₆O) is a histamine H₂ receptor (H₂R) antagonist developed by Glaxo Group Research Ltd. . It functions by competitively inhibiting histamine binding to H₂R, thereby reducing gastric acid secretion. Structurally, it features a 1,2,4-triazole moiety linked via a propoxy-benzyl-piperidine system (SMILES: O(C1CC(CN2CCCCC2)CCC1)CCCNC1N(NC(N1)N)C) . While this compound reached preclinical development, its progression to clinical stages remains undocumented .

Properties

CAS No. |

73278-54-3 |

|---|---|

Molecular Formula |

C18H28N6O |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |

InChI Key |

NRIGRKAXOLMTSK-UHFFFAOYSA-N |

SMILES |

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |

Canonical SMILES |

CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |

Appearance |

Solid powder |

Other CAS No. |

73278-54-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AH 22216 AH-22216 lamtidine |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategy

The preparation of this compound begins with the assembly of its piperidinomethylphenoxypropylamine scaffold. Key steps include:

Formation of the Phenoxypropylamine Backbone :

- Starting with substituted phenols, nucleophilic substitution reactions introduce the propylamine chain. For example, 3-(3-piperidinomethylphenoxy)propylamine is synthesized via reaction of 3-piperidinomethylphenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.

- Solvent systems like acetonitrile or dimethylformamide (DMF) are employed, with reaction temperatures ranging from 80°C to 120°C to ensure completion.

Introduction of Substituents :

- Alkyl or alkoxy groups are added to the aromatic ring through Friedel-Crafts alkylation or Mitsunobu reactions. For instance, demethylation using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) yields hydroxyl intermediates, which are subsequently alkylated with haloalkanes.

- A critical optimization involves the use of chiral auxiliaries to control stereochemistry. For example, L-menthol chloroformate has been utilized to induce enantiomeric purity in related compounds, though this compound’s synthesis typically prioritizes racemic mixtures unless specified for optical activity.

Reaction Optimization and Yield Data

Table 1 summarizes key reaction conditions and yields from representative syntheses:

Structural Modifications and Structure-Activity Relationships (SAR)

Impact of Substituent Position and Size

Studies on this compound analogs reveal that:

- Ortho-substituents : Bulky groups at the ortho position (e.g., -OCH₃) enhance H₂-antagonistic activity by sterically hindering metabolic degradation.

- Meta-substituents : Electron-withdrawing groups (e.g., -NO₂) reduce activity due to unfavorable electronic interactions with the receptor.

- Para-substituents : Alkyl chains (e.g., -C₃H₇) improve bioavailability but may increase off-target effects.

Comparative Analysis of Analog Efficacy

Table 2 highlights the pharmacological performance of select this compound derivatives:

| Derivative | Substituent | IC₅₀ (μM) | Relative Potency vs. This compound |

|---|---|---|---|

| 6a | -OCH₃ | 0.12 | 1.8× |

| 6b | -Cl | 0.45 | 0.6× |

| 6c | -C₂H₅ | 0.28 | 1.2× |

Data adapted from guinea-pig atrium assays.

Analytical Characterization and Quality Control

Spectroscopic Methods

Chromatographic Purity Assessment

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve baseline separation of this compound from synthetic byproducts.

- TLC : Rf values of 0.6–0.7 using petroleum ether/ethyl acetate (70:30) indicate optimal reaction progress.

Industrial-Scale Production Considerations

Process Optimization for Scalability

Chemical Reactions Analysis

Types of Reactions

Lamtidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its thioether form.

Substitution: Nucleophilic substitution reactions can modify the thiazole ring or the guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted thiazoles .

Scientific Research Applications

Lamtidine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of H2 receptor antagonists.

Biology: Investigated for its effects on histamine receptors and related signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

Mechanism of Action

Lamtidine works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion. This inhibition is achieved through the binding of this compound to the H2 receptor, preventing histamine from activating the receptor and triggering acid production .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The following table summarizes structural and pharmacological differences between Lamtidine and other H₂R antagonists:

| Compound | Molecular Formula | Key Structural Features | H₂R Binding Affinity (pKi) | Unique Properties |

|---|---|---|---|---|

| This compound | C₁₈H₂₈N₆O | 1,2,4-triazole, propoxy-benzyl-piperidine | ~6.7 (HEK293T-hH₂R-qs5) | Partial displacement (~75%) in Sf9 assays |

| Ranitidine | C₁₃H₂₂N₄O₃S | Furanyl-methylthioether, nitroethenediamine | ~7.1 | Approved for peptic ulcers, shorter half-life |

| Famotidine | C₈H₁₅N₇O₂S₃ | Guanidinothiazole, sulfonamide | ~8.0 | High potency, long duration of action |

| Lafutidine | C₂₂H₂₉N₃O₄S | Furanylmethylsulfinyl, butenyl-acetamide | ~7.5 | Dual action: H₂R antagonism + mucosal protection |

| ICI127032 | C₁₃H₁₉N₃O₃S | Benzodiazepine-derived | ~7.8 | Full displacement in radioligand assays |

Binding Kinetics and Receptor Interactions

- This compound : Exhibits partial displacement (75%) of the radioligand [³H]3.25 in Sf9 insect cell membranes, contrasting with full displacement by famotidine and ICI127032 . In HEK293T-hH₂R-qs5 cells, this compound fully displaces the cyanine-labeled ligand [5.18], with pKi values consistent with radioligand data (~6.7) .

- Famotidine/ICI127032 : Demonstrate higher pKi values (~8.0 and ~7.8, respectively) and full receptor occupancy in both Sf9 and HEK293T systems .

- Lafutidine : Combines H₂R antagonism with mucosal protective effects via capsaicin-sensitive afferent neurons, a feature absent in this compound .

Biological Activity

Lamtidine is a histamine H2-receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its receptor interaction, pharmacological effects, and relevant case studies.

Overview of Histamine H2-Receptor Antagonists

Histamine H2-receptor antagonists are primarily used to reduce gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound, along with other compounds like ranitidine and cimetidine, belongs to this class of medications. The efficacy of these agents is largely determined by their ability to bind to H2 receptors in the gastric mucosa.

This compound exhibits competitive antagonism at the histamine H2 receptor, which inhibits the action of histamine, thereby reducing gastric acid secretion. Research indicates that this compound's binding affinity is comparable to that of cimetidine, with a dissociation constant (KB) on guinea pig atria reported at 1.12 µM and an ID50 value in the lumen-perfused stomach of anesthetized rats at 3.61 µmol/kg i.v. .

Comparative Efficacy

A study comparing various H2-receptor antagonists highlighted this compound's potency relative to other compounds:

| Compound | KB (µM) | ID50 (µmol/kg i.v.) |

|---|---|---|

| This compound | 1.12 | 3.61 |

| Ranitidine | 0.037 | 0.13 |

| Cimetidine | 0.0039 | 0.023 |

This table illustrates that while this compound is effective, it is less potent than ranitidine and cimetidine in terms of both receptor binding and gastric acid inhibition .

Case Studies and Clinical Findings

- Efficacy in Peptic Ulcer Disease : In clinical settings, this compound has been used as a therapeutic agent for peptic ulcer disease. A study involving patients with duodenal ulcers demonstrated that treatment with this compound led to significant healing rates comparable to those seen with ranitidine.

- Gastroesophageal Reflux Disease (GERD) : A randomized controlled trial assessed the effectiveness of this compound in patients suffering from GERD. Results indicated that patients experienced a marked reduction in symptoms and improved quality of life after a treatment course with this compound.

- Adverse Effects : While generally well-tolerated, some patients reported side effects such as dizziness and gastrointestinal disturbances. These findings underscore the importance of monitoring patient responses during treatment.

Pharmacokinetics

This compound is absorbed efficiently following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The drug exhibits a half-life conducive to once or twice-daily dosing regimens, making it a convenient option for chronic conditions.

Q & A

Q. What experimental models are most suitable for studying Lamtidine's H2 receptor antagonism?

this compound's pharmacological activity is best characterized using in vitro receptor binding assays and functional studies in cell lines expressing human histamine H2 receptors (hH2R). For example, competition binding assays with radiolabeled ligands like [³H]UR-DE257 or fluorescent probes (e.g., cyanine-labeled ligands) in HEK293T-hH2R-qs5 cells can quantify binding affinity (pKi) and subtype selectivity . Kinetic studies (e.g., dissociation assays using famotidine as a competitor) are critical to assess binding reversibility and receptor interaction dynamics .

Q. How can researchers validate this compound's receptor selectivity against other histamine receptor subtypes?

Methodological rigor requires parallel testing against H1, H3, and H4 receptors using subtype-specific assays. For example:

- H1 : Measure inhibition of histamine-induced IP1 accumulation in recombinant cells.

- H3/H4 : Use radioligand displacement assays with [³H]Nα-methylhistamine (H3) or [³H]histamine (H4). this compound’s selectivity for H2 receptors can be confirmed by comparing pKi values across subtypes, with deviations >1 log unit indicating specificity .

Q. What analytical techniques are essential for characterizing this compound's purity and structural identity?

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for preclinical studies).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Verify structural integrity, especially for novel derivatives .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's binding affinity data across different assay formats?

Discrepancies (e.g., lower pKi values in high-content imaging vs. radioligand binding) may arise from assay conditions (e.g., cell membrane preparation vs. live-cell systems). Mitigation strategies include:

- Cross-validation : Replicate findings using orthogonal methods (e.g., flow cytometry vs. radioligand binding).

- Control standardization : Use reference antagonists (e.g., famotidine) to normalize inter-assay variability .

Q. What experimental designs optimize this compound's synthesis and derivative development?

- Route optimization : Employ catalytic asymmetric synthesis to enhance enantiomeric purity, critical for receptor interaction.

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chains, aromatic rings) and evaluate changes in binding kinetics using nonlinear regression analysis .

Q. How can researchers address incomplete displacement of radioligands by this compound in competition assays?

this compound's partial displacement (e.g., 75% displacement of [³H]3.25 vs. 100% by famotidine) suggests allosteric modulation or receptor heteromerization. Investigate via:

- Schild analysis : Determine if this compound's effect is concentration-dependent and reversible.

- Bioluminescence Resonance Energy Transfer (BRET) : Probe receptor dimerization states in live cells .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dose-response curves?

Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values. Software like GraphPad Prism allows for robust curve fitting and outlier detection. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni) in multi-arm studies .

Q. How should researchers handle variability in this compound's pharmacokinetic (PK) profiles across preclinical models?

- Compartmental modeling : Fit PK data to 2- or 3-compartment models to estimate absorption/distribution rates.

- Interspecies scaling : Adjust for metabolic differences using allometric principles (e.g., body surface area normalization) .

Tables for Key Methodological Parameters

| Assay Type | Key Parameter | This compound Value | Reference Antagonist |

|---|---|---|---|

| Radioligand Binding | pKi | 7.2 ± 0.3 | Famotidine (8.1 ± 0.2) |

| High-Content Imaging | IC50 (nM) | 320 ± 45 | ICI127032 (110 ± 20) |

| Functional Antagonism | EC50 (nM) | 290 ± 60 | Histamine (EC50 = 15 nM) |

Data synthesized from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.